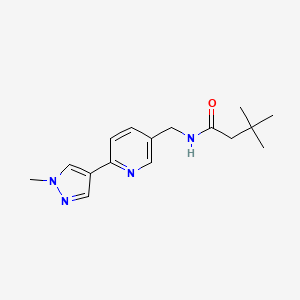

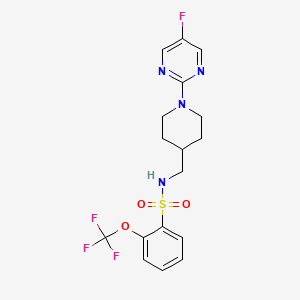

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex reactions including the formation of sulfonamide linkages, fluorination, and the introduction of specific functional groups to achieve desired chemical structures. A related synthesis process involves the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, leading to the formation of N-substituted benzenesulfonamides (Khalid et al., 2014). Similar methodologies can be adapted for the synthesis of our target compound by incorporating specific fluoropyrimidinyl and trifluoromethoxy groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives showcases significant interactions that contribute to their stability and reactivity. For instance, crystallographic studies reveal π–π interactions and hydrogen bonding that form a three-dimensional network, enhancing molecular stability (Mohamed-Ezzat et al., 2023). These structural features are critical for understanding the compound's chemical behavior and potential biological interactions.

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including substitutions and interactions with reagents like 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, to form diverse glycosidic linkages or activate thioglycosides (Crich & Smith, 2001). These reactions highlight the compound's reactivity and the possibility of generating a wide range of derivatives for various applications.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including thermal and optical characteristics, are studied using techniques like X-ray diffraction and spectroscopic analysis. For example, thermal, optical, and structural studies of related compounds provide insights into their stability and behavior under different conditions (Karthik et al., 2021).

Chemical Properties Analysis

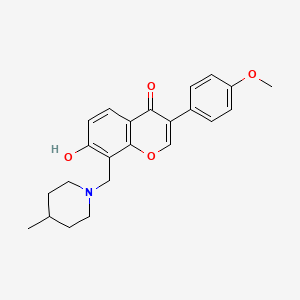

The chemical properties, such as reactivity and interaction with biological molecules, are crucial for understanding the potential applications of benzenesulfonamide derivatives. Studies on the inhibition of enzymes like carbonic anhydrase by ureido benzenesulfonamides incorporating triazine moieties provide valuable information on the biological relevance of these compounds (Lolak et al., 2019).

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide and similar piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. These studies help in understanding the reactivity parameters and adsorption behaviors of such compounds (Kaya et al., 2016).

Synthesis and Structural Characterization for Antagonistic Properties

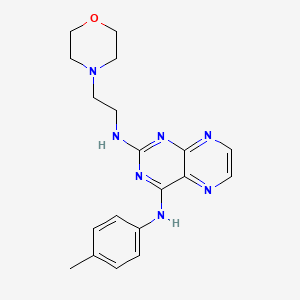

Research has been conducted on the synthesis and structural characterization of methylbenzenesulfonamide derivatives, including piperidine derivatives, for their potential as antagonists in various biological applications, such as in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Design and Evaluation of Arylsulfonamide Derivatives

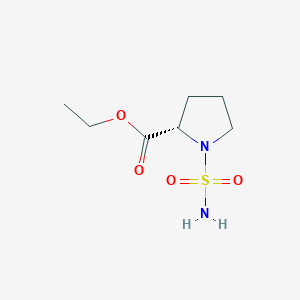

Arylsulfonamide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines have been designed and synthesized. These compounds were evaluated for their affinity towards certain receptors, highlighting their potential use in pharmacological applications (Zajdel et al., 2012).

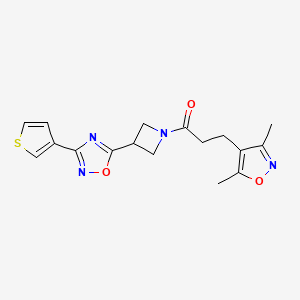

Synthesis of Bioactive Sulfonamides with Cholinesterase Activity

Studies have synthesized bioactive sulfonamides bearing piperidine nucleus, displaying promising activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in therapeutic applications (Khalid, 2012).

Antimicrobial Activity of Novel Sulfonamides

Research into the synthesis of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides revealed significant antimicrobial activity against several strains of microbes, showing the potential for these compounds in antimicrobial drug development (Desai et al., 2016).

Carbonic Anhydrase Inhibitors for Anticancer Applications

Novel ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of human carbonic anhydrase isoforms, which are involved in diseases like cancer. These compounds showed potent inhibition, suggesting their applicability in anticancer therapies (Lolak et al., 2019).

properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4N4O3S/c18-13-10-22-16(23-11-13)25-7-5-12(6-8-25)9-24-29(26,27)15-4-2-1-3-14(15)28-17(19,20)21/h1-4,10-12,24H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKMWBOSRTUEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)

![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)